DBCO-PEG4-Val-Cit-PAB-MMAF

ADC payload selection bystander effect tumor heterogeneity

Heterogeneous DAR profiles from maleimide-based conjugation create significant CMC documentation and pharmacokinetic reproducibility challenges. This linker-payload provides an exact solution for programs transitioning to preclinical development where batch-to-batch consistency is critical. - Achieves homogeneous DAR populations via strain-promoted alkyne-azide cycloaddition (SPAAC) to azide-functionalized antibodies. - PEG4 spacer reduces aggregate formation during bioconjugation of hydrophobic antibodies. - MMAF payload provides defined non-bystander killing profile, clinically validated to reduce off-target toxicity.

Molecular Formula C88H126N12O20
Molecular Weight 1672.0 g/mol
Cat. No. B12420006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDBCO-PEG4-Val-Cit-PAB-MMAF
Molecular FormulaC88H126N12O20
Molecular Weight1672.0 g/mol
Structural Identifiers
SMILESCCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCOCCOCCOCCOCCNC(=O)CCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64
InChIInChI=1S/C88H126N12O20/c1-14-59(8)79(71(114-12)53-75(104)99-43-23-31-70(99)80(115-13)60(9)81(105)94-68(86(110)111)52-61-24-16-15-17-25-61)97(10)85(109)77(57(4)5)96-84(108)78(58(6)7)98(11)88(113)120-55-62-32-36-66(37-33-62)92-82(106)67(29-22-41-91-87(89)112)93-83(107)76(56(2)3)95-73(102)40-44-116-46-48-118-50-51-119-49-47-117-45-42-90-72(101)38-39-74(103)100-54-65-28-19-18-26-63(65)34-35-64-27-20-21-30-69(64)100/h15-21,24-28,30,32-33,36-37,56-60,67-68,70-71,76-80H,14,22-23,29,31,38-55H2,1-13H3,(H,90,101)(H,92,106)(H,93,107)(H,94,105)(H,95,102)(H,96,108)(H,110,111)(H3,89,91,112)/t59-,60+,67-,68-,70-,71+,76-,77-,78-,79-,80+/m0/s1
InChIKeyPOOYWMPBBSFMGS-VMBPOYJESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DBCO-PEG4-Val-Cit-PAB-MMAF Profile


DBCO-PEG4-Val-Cit-PAB-MMAF (CAS: 2244602-23-9, MW: 1672.01) is a modular antibody-drug conjugate (ADC) linker-payload construct composed of four functional domains: a dibenzocyclooctyne (DBCO) group for copper-free strain-promoted alkyne-azide cycloaddition (SPAAC), a PEG4 hydrophilic spacer, a cathepsin B-cleavable Val-Cit-PAB dipeptide linker, and the tubulin polymerization inhibitor MMAF (monomethyl auristatin F) . This compound is supplied as a white to off-white solid with ≥95% purity and is designed for the synthesis of homogeneous, site-specifically conjugated ADCs via bioorthogonal click chemistry . Its logP of 6.1 and DMSO solubility of 250 mg/mL (149.52 mM) are documented physical-chemical parameters [1].

Workflow SPAAC conjugation to azide-functionalized antibodies
Selection DBCO handle for copper-free click chemistry
Use Context Homogeneous DAR ADC preparation in research

DBCO-PEG4-Val-Cit-PAB-MMAF: Irreplaceable Properties


Generic substitution among ADC linker-payload constructs fails because each modular component—conjugation chemistry handle, spacer hydrophilicity, protease cleavage motif, and payload physicochemical properties—introduces quantifiable and often non-overlapping performance differences in the final conjugate . DBCO enables copper-free SPAAC conjugation that avoids the retro-Michael instability and DAR heterogeneity associated with maleimide-thiol chemistry, while MMAF's charged phenylalanine terminus confers distinct membrane permeability and bystander-killing characteristics relative to the more permeable MMAE [1]. Additionally, the Val-Cit dipeptide and Val-Ala dipeptide exhibit differential hydrophobicity profiles that influence ADC aggregation propensity, with Val-Ala being more hydrophobic and thus less favorable in PEG-containing linker architectures [2]. These component-level differences translate directly to measurable variations in DAR homogeneity, conjugate aggregation, payload release kinetics, and in vivo bystander activity, precluding simple one-to-one substitution without experimental revalidation of each performance parameter.

Conjugation handle DBCO-SPAAC provides homogeneous DAR; maleimide-thiol chemistry may result in heterogeneity and retro-Michael instability.
Payload bystander activity MMAF limits bystander killing in model systems; MMAE enables broad bystander effect, altering tumor model response profiles.
Linker hydrophilicity PEG4 spacer may reduce aggregation vs. non-PEGylated constructs, impacting conjugate solubility and DAR loading.

DBCO-PEG4-Val-Cit-PAB-MMAF: Differentiation Evidence


MMAF Payload: Bystander Killing vs. MMAE

MMAF contains a charged phenylalanine residue at its C-terminus, rendering it substantially less membrane-permeable than the uncharged MMAE counterpart [1]. In a preclinical admixed tumor xenograft model containing CD30+ and CD30− cancer cells, a CD30-targeting ADC delivering MMAF failed to mediate bystander killing of neighboring antigen-negative cells, whereas the MMAE-bearing ADC demonstrated potent bystander killing activity in vivo [2]. This differential membrane permeability is a direct structural consequence of the C-terminal substitution in MMAF relative to MMAE [1].

Bystander killing: MMAF vs MMAE
Head-to-head
MMAF: no bystander killing observed
MMAE: potent bystander killing of antigen-negative cells
Supports payload selection for ADC research models based on required bystander activity profile.
Admixed CD30+/− xenograft model
ADC payload selection bystander effect tumor heterogeneity MMAF vs MMAE

PEG4 Spacer: Solubility & Aggregation Reduction

The PEG4 spacer in DBCO-PEG4-Val-Cit-PAB-MMAF serves as a hydrophilic structural element that modulates the physicochemical properties of the final ADC conjugate . The introduction of a hydrophilic PEG4 spacer has been demonstrated to reduce aggregation and precipitation during labeling reactions and to minimize steric hindrance between conjugate components [1]. While no head-to-head aggregation data exists specifically for this DBCO-PEG4-Val-Cit-PAB-MMAF construct against a non-PEGylated analog, class-level evidence indicates that PEG linkers between antibody and payload can balance payload hydrophobicity, improve solubility, enable higher DAR loading, and reduce conjugate aggregation .

PEG4 spacer: solubility context
Class-level
DMSO solubility: 250 mg/mL (149.52 mM)
May improve conjugate solubility and reduce aggregation during bioconjugation workflows.
PEG effect inferred from ADC linker design literature
ADC linker design hydrophilicity aggregation minimization PEG4 spacer

Val-Cit-PAB Linker: Cathepsin B Cleavage Profile

The Val-Cit dipeptide motif is specifically recognized and cleaved by the lysosomal protease cathepsin B, enabling intracellular payload release within the acidic tumor microenvironment . Maleimide-PEG scaffolds incorporating Val-Cit dipeptide linkers exhibit high serum stability with a half-life exceeding 48 hours in circulation, yet liberate the conjugated payload (e.g., MMAE) within 2 hours upon exposure to cathepsin B in lysosomal kinetic assays . The PAB (p-aminobenzyl) spacer serves as a self-immolative unit that undergoes 1,6-elimination following dipeptide cleavage, releasing the free MMAF payload without residual linker adducts .

Val-Cit-PAB cleavage kinetics
Cross-study comparable
Serum stability t₁/₂ > 48 h
Lysosomal release ~2 h (cathepsin B)
Supports evaluation of linker release kinetics in ADC research models.
In vitro cathepsin B kinetic assay conditions
cathepsin B cleavage Val-Cit linker lysosomal release ADC linker stability

DBCO Conjugation: DAR Homogeneity vs. Maleimide

DBCO enables copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-functionalized antibodies, providing a bioorthogonal conjugation route that avoids the DAR heterogeneity and retro-Michael instability associated with conventional maleimide-thiol chemistry . Stochastic maleimide conjugation to native cysteines produces heterogeneous DAR distributions (typically DAR 0–8) that complicate pharmacokinetic characterization and regulatory development, whereas click chemistry-based site-specific approaches yield homogeneous DAR populations [1]. The DBCO moiety in this compound is specifically designed for SPAAC reaction with azide-containing biomolecules under mild, copper-free conditions, preserving antibody structural integrity .

DBCO conjugation homogeneity
Class-level
Site-specific SPAAC: homogeneous DAR
Maleimide-thiol: heterogeneous DAR (0–8)
Enables defined DAR populations for reproducible PK/PD profiling in research ADCs.
Copper-free conditions, azide-modified antibodies
site-specific conjugation SPAAC click chemistry DAR homogeneity DBCO-azide

DBCO-PEG4-Val-Cit-PAB-MMAF: Application Scenarios


Site-Specific ADCs with Homogeneous DAR

When procuring linker-payload constructs for site-specific ADC development where DAR homogeneity is a critical quality attribute, DBCO-PEG4-Val-Cit-PAB-MMAF is the appropriate selection over maleimide-based alternatives. The DBCO moiety enables SPAAC conjugation to azide-functionalized antibodies at defined positions (e.g., engineered cysteine residues or glycan-remodeled sites), yielding homogeneous DAR populations that facilitate reproducible pharmacokinetic characterization and simplify regulatory CMC documentation [1]. This application is particularly relevant for programs transitioning from discovery to preclinical development where batch-to-batch consistency becomes paramount.

Bystander-Sparing ADCs for Homogeneous Tumors

For ADC programs targeting tumors with uniform target antigen expression or where minimizing damage to neighboring normal tissue is a primary safety consideration, the MMAF payload in this construct offers a quantifiable advantage over MMAE-containing alternatives. As demonstrated in preclinical models, MMAF-bearing ADCs fail to mediate bystander killing of antigen-negative cells, whereas MMAE conjugates exhibit robust bystander activity [2]. This property reduces off-target toxicity and is clinically validated by the FDA approval of belantamab mafodotin, which utilizes an MMAF payload [3].

Hydrophilic Linker for Aggregation Control

When working with hydrophobic antibodies or high-DAR conjugation schemes where aggregate formation is a documented challenge, the PEG4 spacer in DBCO-PEG4-Val-Cit-PAB-MMAF provides solubility enhancement that reduces aggregation and precipitation during bioconjugation [4]. This is particularly valuable for antibodies with high surface hydrophobicity that are prone to aggregation when conjugated with non-PEGylated linkers, enabling higher achievable DAR values without compromising conjugate solubility or inducing precipitation.

Cathepsin B-Dependent Payload Release Kinetics

For studies investigating the relationship between linker cleavage kinetics and ADC efficacy, this compound provides a well-characterized Val-Cit-PAB architecture with documented serum stability (t1/2 > 48 h) and efficient lysosomal release (within 2 h of cathepsin B exposure) . This release profile is suitable for applications where prolonged circulatory stability must be balanced with rapid intracellular payload liberation upon target-cell internalization.

Application
Selection Property
Validation Focus
Site-specific ADC construction
DBCO-azide SPAAC conjugation
DAR homogeneity by LC-MS or HIC
Bystander-sparing ADC research models
MMAF payload (limited bystander activity)
Bystander killing assay in co-culture xenograft models
Aggregation-prone antibody conjugation
PEG4 spacer hydrophilicity
Size-exclusion chromatography / DLS
Cathepsin B-dependent release studies
Val-Cit-PAB cleavable linker
Serum stability & lysosomal cleavage assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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